N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide, also known as NNA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazones, which are organic compounds containing a nitrogen-nitrogen double bond and a carbon-nitrogen double bond. NNA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is thought to involve the formation of a Schiff base with the target enzyme. This Schiff base formation can lead to a conformational change in the enzyme, which inhibits its activity. The nitro group in the molecule is believed to play a key role in the inhibition process by forming hydrogen bonds with the amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibition properties, it has also been shown to have antioxidant and anti-inflammatory properties. These properties make it a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its high potency and specificity for certain enzymes. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Future Directions
There are several future directions for the use of N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide in scientific research. One area of interest is in the development of this compound-based therapeutics for the treatment of neurological disorders. Another area of interest is in the investigation of the mechanism of action of this compound and its potential interactions with other molecules. Additionally, the development of new synthesis methods for this compound could increase its availability and usefulness in research.
Scientific Research Applications
N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been used extensively in scientific research as a tool to investigate various biological processes. One of the most common applications is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which can have therapeutic implications for the treatment of various neurological disorders.
properties
IUPAC Name |
N-naphthalen-1-yl-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-18(21-16-10-5-8-13-6-1-3-9-15(13)16)19(25)22-20-12-14-7-2-4-11-17(14)23(26)27/h1-12H,(H,21,24)(H,22,25)/b20-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDBHHXVVHKTEQ-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331264-87-0 | |
Record name | N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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